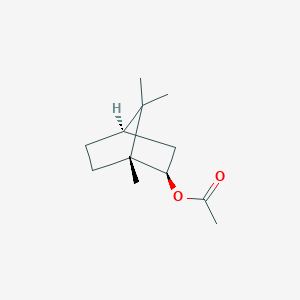
Isobornyl acetate
Overview
Description
Pichtosin is a natural product found in Lindera aggregata, Santolina villosa, and other organisms with data available.
Mechanism of Action
A possible explanation for the nephrotoxic effects in males but not females is the accumulation of alpha-2u-globulin, a protein in the male rat kidney that appears to lead to renal tubule tumor formation.
Scientific Research Applications
Fragrance Industry
Isobornyl acetate is predominantly utilized in the fragrance industry due to its pleasing aroma, which resembles that of camphor with woody and balsamic notes. It serves multiple purposes:
- Fixative Agent : In perfumes and cosmetics, this compound acts as a fixative, enhancing the longevity of fragrances. Its ability to blend well with other aromatic compounds makes it valuable for creating complex scent profiles .
- Household Products : It is also found in air fresheners and other household products, contributing to a pleasant olfactory experience .
Table 1: Fragrance Applications of this compound
| Application Type | Description |
|---|---|
| Perfumes | Enhances and sustains fragrance longevity |
| Cosmetics | Acts as a fixative agent |
| Household Products | Adds pleasant floral and fruity ambiance |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that it exhibits activity against various microorganisms, including bacteria and fungi:
- Bacterial Inhibition : this compound has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. It inhibits bacterial growth and reduces virulence factors .
- Fungal Activity : It has demonstrated antifungal properties, notably against Candida albicans, suggesting potential applications in treating fungal infections .
Case Study: Antimicrobial Efficacy
In a study examining the antimicrobial effects of this compound, researchers found that it significantly inhibited the growth of MRSA at concentrations as low as 0.5%. This finding supports its potential use as an antimicrobial agent in clinical settings .
Agricultural Applications
This compound is also utilized in agriculture as an inert ingredient in pesticide formulations. Its role as a solvent in these products aids in effective delivery and application on crops .
Table 2: Agricultural Applications of this compound
| Application Type | Description |
|---|---|
| Pesticide Formulations | Serves as a solvent for agricultural products |
Synthesis and Catalysis
The synthesis of this compound from camphene has been extensively studied, focusing on optimizing catalytic processes:
- Catalytic Efficiency : Recent research has explored the use of composite catalysts like tartaric acid and boric acid to enhance the yield of this compound. Under optimal conditions, conversion rates of camphene to this compound reached up to 92.9% .
- Environmental Considerations : The synthesis methods developed are noted for their mild reaction conditions and high selectivity, making them environmentally friendly alternatives for industrial production .
Case Study: Catalytic Optimization
A study reported that using a composite catalyst resulted in improved selectivity for this compound production. The optimal catalyst combination achieved a remarkable selectivity rate of 95.3%, highlighting the importance of catalyst choice in industrial applications .
Properties
CAS No. |
17283-45-3 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
[(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate |
InChI |
InChI=1S/C12H20O2/c1-8(13)14-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3/t9-,10-,12+/m1/s1 |
InChI Key |
KGEKLUUHTZCSIP-FOGDFJRCSA-N |
SMILES |
CC(=O)OC1CC2CCC1(C2(C)C)C |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@H]2CC[C@@]1(C2(C)C)C |
Canonical SMILES |
CC(=O)OC1CC2CCC1(C2(C)C)C |
boiling_point |
220-224 °C |
Color/Form |
Colorless to very pale straw-colored liquid |
density |
0.978 at °C 0.979-0.984 |
flash_point |
190 °F (88 °C) /closed cup/ |
Key on ui other cas no. |
125-12-2 |
physical_description |
Liquid Colourless to very pale straw coloured liquid; Camphoraceous, piney, balsamic aroma |
shelf_life |
Stable under recommended storage conditions. |
solubility |
In water 9.721 mg/L at 25 °C (est) Insoluble in water Soluble in most fixed oils and in mineral oil Soluble in alcohol, fixed oils; slightly soluble in propylene glycol In 70% alcohol, 1:3; slightly soluble in propylene glycol; insoluble in glycerin Soluble in most fixed oils; Slightly soluble in propylene glycol; Insoluble in water, glycerin Soluble (in ethanol) |
Synonyms |
isobornyl acetate pichtosin |
vapor_pressure |
0.107 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















